4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
Description
4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester is a heterocyclic compound featuring a piperazine backbone substituted with a 2-chloro-thiazole moiety and two carboxylic acid groups, one of which is protected as a tert-butyl ester. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly those targeting kinase inhibition or protease modulation. Its structural complexity arises from the combination of a rigid thiazole ring and the flexible piperazine scaffold, which allows for diverse interactions in biological systems .
Notably, the compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 10-F090647), suggesting challenges in synthesis, stability, or market demand.
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O4S/c1-14(2,3)22-13(21)18-5-4-17(10(8-18)11(19)20)7-9-6-16-12(15)23-9/h6,10H,4-5,7-8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUVORYVZKTCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117513 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-[(2-chloro-5-thiazolyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289384-69-5 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-[(2-chloro-5-thiazolyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-[(2-chloro-5-thiazolyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in drug discovery programs aimed at developing new medications.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous piperazine/piperidine derivatives, emphasizing substituents, molecular properties, and commercial availability:
Structural and Functional Insights:
Backbone Variations :
- The target compound’s piperazine-1,3-dicarboxylic acid backbone allows for dual functionalization, whereas analogs like the piperidine derivative () lack the second carboxylic acid group, reducing polarity and hydrogen-bonding capacity.
- Piperazine derivatives (e.g., ) are more conformationally flexible than piperidine analogs, influencing target binding kinetics.
Substituent Effects: Thiazole vs. Pyrimidine () and thiophene () substituents offer π-π stacking but lack the chloro group’s electrophilic reactivity. Sulfonyl vs. Ester Groups: The methanesulfonyl group in increases solubility and metabolic stability compared to the tert-butyl ester, which is prone to hydrolysis under acidic conditions.
Synthetic Accessibility :
- The discontinued status of the target compound () contrasts with the commercial availability of analogs like and , suggesting synthetic challenges (e.g., regioselective thiazole methylation or tert-butyl ester stability). details synthesis routes for related piperazine dicarboxylates, highlighting reductive amination and palladium-catalyzed steps as common strategies .
Biological Relevance :
- Thiazole-containing compounds (target and ) are prevalent in antiviral and anticancer research due to their ability to mimic purine bases. In contrast, pyrimidine derivatives () are often used in nucleotide analogs.
Biological Activity
4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, a piperazine ring, and a tert-butyl ester group, contributing to its unique pharmacological profile. Understanding its biological activity is crucial for its applications in medicinal chemistry, particularly in treating neurological and inflammatory diseases.
- Molecular Formula : C14H20ClN3O4S
- Molecular Weight : Approximately 361.84 g/mol
- Structure : Contains two carboxylic acid groups and a tert-butyl ester.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its interactions with multiple biological targets:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Neuropharmacological Properties : Research indicates that derivatives of piperazine, including this compound, may exhibit antidepressant and anxiolytic effects through interactions with serotonergic pathways .
- Antimicrobial Activity : Initial studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in neurotransmission and inflammatory responses.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and anxiety levels.
Case Studies and Experimental Data
Several studies have provided insights into the biological activity of this compound:
- Study on Neuropharmacological Effects : A study demonstrated that piperazine derivatives exhibit significant anxiolytic-like effects in behavioral tests on mice, suggesting that similar compounds may also influence mood disorders .
- Antimicrobial Evaluation : In vitro assays have indicated that the compound exhibits activity against certain bacterial strains, warranting further investigation into its potential as an antibacterial agent.
Data Table: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
- Attachment of Piperazine Ring : Conducted via nucleophilic substitution reactions.
- Esterification : Finalized by reacting the carboxylic acid with tert-butyl alcohol under acidic conditions.
This compound serves as a building block for developing new therapeutic agents targeting various diseases, particularly those related to inflammation and neurological disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes nucleophilic substitution at the thiazole ring followed by esterification with tert-butyl groups. Key parameters include solvent polarity (e.g., dimethylformamide for solubility), temperature control (0–25°C to minimize side reactions), and catalysts like triethylamine for deprotonation. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to optimize purity . For intermediates, protecting groups (e.g., tert-butyl carbamates) are critical to prevent unwanted side reactions during coupling steps .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester. Handling requires PPE (gloves, goggles) due to potential skin/eye irritation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste protocols. First-aid measures include rinsing eyes with water (15+ minutes) and seeking medical consultation for inhalation exposure .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for verifying the piperazine-thiazole linkage (¹H/¹³C NMR for tert-butyl protons at ~1.4 ppm and thiazole ring protons at 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ ~450–500 Da). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and tertiary amine vibrations .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the experimental design for synthesizing derivatives of this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways, such as the energy barriers for nucleophilic substitution at the thiazole ring. Transition-state modeling identifies optimal leaving groups (e.g., Cl vs. Br). Coupling computational results with experimental data (e.g., via ICReDD’s feedback loop) narrows down solvent systems and catalysts, reducing trial-and-error experimentation . Molecular docking simulations further guide functionalization for target biological activity .
Q. What strategies are employed to resolve contradictory data in reaction yield optimization studies involving this compound?
- Methodological Answer : Contradictions in yield data (e.g., solvent-dependent outcomes) are addressed via statistical design of experiments (DoE). Full factorial designs test variables (temperature, solvent, catalyst loading) to identify interactions. Response surface methodology (RSM) models non-linear relationships, while ANOVA validates significance. For example, tert-butyl ester stability may degrade at >40°C, necessitating lower temperatures despite slower kinetics .
Q. In designing multi-step syntheses, how do reaction intermediates influence the overall efficiency and purity of the target compound?
- Methodological Answer : Intermediate purification (e.g., column chromatography after each step) minimizes carryover impurities. Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) prevent undesired cross-reactions. Kinetic vs. thermodynamic control in cyclization steps (e.g., thiazole ring closure) is managed via time-resolved monitoring (HPLC-MS). For example, over-stirring intermediates with labile chloro-thiazole groups can lead to hydrolysis, requiring strict anhydrous conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
